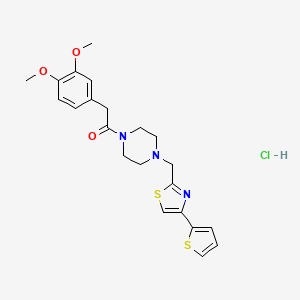
2-(3,4-Dimethoxyphenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S2 and its molecular weight is 480.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,4-Dimethoxyphenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a 3,4-dimethoxyphenyl group, a piperazine moiety, and a thiazole ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds containing thiazole and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to our target compound were tested against various bacterial strains using the disk diffusion method. The results indicated promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Target Compound | Staphylococcus aureus | 18 |
Anticancer Activity
In vitro studies have demonstrated that compounds with similar scaffolds can inhibit cancer cell proliferation. For example, thiazole derivatives have been shown to possess anticancer activity against various cell lines. The target compound was evaluated for its cytotoxic effects on human breast cancer cell lines (T47D), yielding an IC50 value of approximately 27.3 μM .
| Cell Line | IC50 Value (μM) |
|---|---|
| T47D (Breast Cancer) | 27.3 |
| HCT-116 (Colon Cancer) | 6.2 |
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been investigated. For instance, derivatives that include methoxy substituents have been reported to exhibit significant inhibition of COX-II enzymes, which are critical in the inflammatory pathway. The target compound’s structural features suggest it may similarly inhibit COX-II activity, potentially leading to reduced inflammation .
Case Studies
- Study on Thiazole Derivatives : A study conducted by Dhumal et al. (2016) highlighted the antimicrobial activity of thiazole derivatives, indicating that modifications in the thiazole ring enhanced their efficacy against Mycobacterium bovis .
- Cytotoxicity Assessment : Research by Desai et al. (2018) evaluated various piperazine-based compounds for their anticancer properties against several cancer cell lines, confirming their potential as chemotherapeutic agents .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2.ClH/c1-27-18-6-5-16(12-19(18)28-2)13-22(26)25-9-7-24(8-10-25)14-21-23-17(15-30-21)20-4-3-11-29-20;/h3-6,11-12,15H,7-10,13-14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNQBWCRRUFKQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














